2-Amino-4-ethyloctanoic acid 2-Amino-4-ethyloctanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18273100
InChI: InChI=1S/C10H21NO2/c1-3-5-6-8(4-2)7-9(11)10(12)13/h8-9H,3-7,11H2,1-2H3,(H,12,13)
SMILES:
Molecular Formula: C10H21NO2
Molecular Weight: 187.28 g/mol

2-Amino-4-ethyloctanoic acid

CAS No.:

Cat. No.: VC18273100

Molecular Formula: C10H21NO2

Molecular Weight: 187.28 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4-ethyloctanoic acid -

Specification

Molecular Formula C10H21NO2
Molecular Weight 187.28 g/mol
IUPAC Name 2-amino-4-ethyloctanoic acid
Standard InChI InChI=1S/C10H21NO2/c1-3-5-6-8(4-2)7-9(11)10(12)13/h8-9H,3-7,11H2,1-2H3,(H,12,13)
Standard InChI Key HIPFDSJQVKURRQ-UHFFFAOYSA-N
Canonical SMILES CCCCC(CC)CC(C(=O)O)N

Introduction

Structural and Stereochemical Features

Molecular Architecture

The molecular formula of 2-amino-4-ethyloctanoic acid is C₁₀H₂₁NO₂, with a molecular weight of 187.28 g/mol . Its IUPAC name is 2-amino-4-ethyloctanoic acid, and its SMILES notation is CCC(CC)CC(C(=O)O)N, reflecting the ethyl branch at C4 and the amino group at C2 .

Key Structural Data:

PropertyValueSource
IUPAC Name2-amino-4-ethyloctanoic acid
InChI KeyHIPFDSJQVKURRQ-UHFFFAOYNA-N
XLogP30.2 (predicted)
Hydrogen Bond Donors2

Stereochemical Variants

Enantiomers of this compound have been identified, including (R)-2-amino-4-ethyloctanoic acid (CAS: 1690213-03-6) and (S)-2-amino-4-ethyloctanoic acid (CAS: 1690240-13-1) . These stereoisomers are critical in chiral synthesis and biological activity studies.

Synthesis and Production

While direct synthesis protocols for 2-amino-4-ethyloctanoic acid are sparsely documented, analogous methods for related amino acids suggest potential pathways:

  • Reductive Amination: Reaction of 4-ethyl-2-ketooctanoic acid with ammonia or amines under catalytic hydrogenation .

  • Enzymatic Approaches: Use of transaminases or aldolases to introduce the amino group stereoselectively, as seen in the synthesis of similar β-amino acids .

Challenges:

  • The ethyl branch introduces steric hindrance, complicating traditional peptide coupling reactions .

  • Scalability remains limited due to the need for enantiomeric purity in pharmaceutical applications .

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValueSource
Boiling Point294.8 ± 23.0°C (predicted)
Density0.975 ± 0.06 g/cm³ (predicted)
pKa2.58 ± 0.44 (predicted)
SolubilitySoluble in polar solvents (e.g., water, methanol)

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at ~3300 cm⁻¹ (N-H stretch) and ~1700 cm⁻¹ (C=O stretch) .

  • NMR: δ 1.2–1.4 ppm (ethyl CH₃), δ 2.3–2.5 ppm (CH₂ adjacent to amino group), δ 3.6 ppm (NH₂) .

Applications and Biological Relevance

Industrial Uses

  • Peptide Synthesis: Serves as a building block for modified peptides with enhanced stability or bioactivity .

  • Pharmaceutical Intermediates: Investigated in the development of protease inhibitors and receptor antagonists .

Metabolic Studies

  • Microbial Metabolism: Identified as a minor metabolite in Aesculus californica, suggesting a role in plant secondary metabolism .

  • Enzyme Interactions: Potential substrate for branched-chain amino acid transaminases (BCATs) due to structural similarity to leucine .

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